molecular formula C7H4F4IN B12865484 5-Fluoro-2-iodo-3-(trifluoromethyl)aniline

5-Fluoro-2-iodo-3-(trifluoromethyl)aniline

Cat. No.: B12865484
M. Wt: 305.01 g/mol
InChI Key: NOSSIGMSBHCZDS-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-3-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodo-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-fluoro-3-(trifluoromethyl)aniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Nitroanilines.

    Reduction Products: Amines.

Scientific Research Applications

5-Fluoro-2-iodo-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-iodo-3-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine, iodine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H4F4IN

Molecular Weight

305.01 g/mol

IUPAC Name

5-fluoro-2-iodo-3-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4F4IN/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2H,13H2

InChI Key

NOSSIGMSBHCZDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)N)F

Origin of Product

United States

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